2-Octenylsuccinic Anhydride

Emulsification Surface Chemistry Starch Modification

OSA modification demands precise C8 chain length. Substituting DDSA (C12) or NSA (C9) alters substitution degree, rheology & emulsion stability-invalidating validated processes. • Definitive precursor for E1450 (Starch Sodium Octenyl Succinate)-globally permitted food emulsifier • Raises water contact angle on starch from 25.4° to 70.1° for paper sizing • Supplied ≥95% (GC) as cis/trans mixture; store under inert gas

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 42482-06-4
Cat. No. B1220326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octenylsuccinic Anhydride
CAS42482-06-4
Synonyms2-octen-1-ylsuccinic anhydride
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1CC(=O)OC1=O
InChIInChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+
InChIKeyWSGFXVFLWVXTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Octenylsuccinic Anhydride: Identity & Procurement


2-Octenylsuccinic Anhydride (OSA), CAS 42482-06-4, is an alkenyl succinic anhydride (ASA) characterized by an eight-carbon unsaturated alkyl chain and a reactive succinic anhydride moiety . It is a liquid at 20°C with a molecular formula of C12H18O3 and a molecular weight of 210.27 g/mol . The compound is typically supplied as a mixture of cis and trans isomers, with commercial purity specifications ranging from >95.0% (GC)(T) to 98% (GC) [1]. Its primary value proposition lies in its ability to introduce amphiphilic character to hydrophilic polymers (e.g., starch, polysaccharides, proteins) via esterification, thereby imparting surface activity, emulsification capacity, and hydrophobic modification [2].

OSA Chain Length and Purity: Functional Impact


Within the ASA family, seemingly minor variations in alkyl chain length and structure (e.g., octenyl vs. nonenyl vs. dodecenyl) produce quantifiable and functionally critical divergences in physicochemical properties [1]. The balance between hydrophilic and lipophilic character, which directly governs surface activity, emulsification efficiency, and polymer compatibility, is exquisitely sensitive to the carbon chain length of the anhydride substituent [2]. Consequently, generic substitution of OSA with a longer-chain analog like DDSA (C12) or NSA (C9) without reformulation will result in altered degrees of substitution, rheological profiles, and emulsion stability, invalidating established process parameters and final product specifications [3].

OSA vs. Closest Analogs


Emulsion Droplet Size: OSA vs. DDSA

Direct comparative studies on inulin derivatives reveal that the chain length of the alkenyl succinic anhydride directly impacts emulsification performance. Specifically, dodecenyl (C12) derivatives produce emulsions with a smaller droplet size than octenyl (C8) derivatives, indicating a finer and potentially more stable dispersion [1]. However, this also correlates with a lower degree of substitution required to achieve similar surface activity. In the context of starch modification, while DDSA provides technical advantages for Pickering emulsions, OSA-modified starches are the established benchmark for conventional oil-in-water emulsions, offering a well-characterized balance of hydrophobicity and steric stabilization that is critical for consistent product performance [2].

Emulsification Surface Chemistry Starch Modification

Peak Viscosity in OSA vs. NSA Modified Starch

In a comparative study of amaranth starches modified with different ASAs, nonenyl succinic anhydride (NSA, C9) modification resulted in significantly higher peak viscosity compared to octenyl succinic anhydride (OSA, C8) at similar degrees of substitution [1]. Specifically, NSA-modified amaranth starch exhibited a peak viscosity of 7.13 Pa·s at a degree of substitution (DS) of 0.02209, whereas OSA-modified amaranth starch showed a peak viscosity of 6.10 Pa·s at a DS of 0.03042 [1]. This quantifiable difference underscores that even a single carbon atom increase in chain length can alter the rheological behavior of the resulting modified polymer, with implications for processing and application.

Rheology Starch Modification Polymer Processing

Surface Hydrophobization and Contact Angle

The efficacy of OSA in imparting hydrophobicity to hydrophilic surfaces is quantitatively demonstrated by its effect on the water contact angle of taro starch. Unmodified taro starch exhibits a contact angle of 25.4°, indicating high hydrophilicity [1]. Following esterification with OSA, the contact angle increases to 70.1°, a 44.7° increase, signifying a substantial shift towards a more hydrophobic surface character [1]. This change is critical for applications requiring improved water resistance or compatibility with non-polar media.

Surface Modification Hydrophobicity Contact Angle

Surface Tension of OSA-Modified Levan

OSA modification is a well-established method for imparting surface activity to inherently non-surface-active polymers. For instance, the modification of levan (a fructan polysaccharide) with OSA results in a derivative that reduces the surface tension of a 1% aqueous solution to 61 mN/m [1]. While not a direct comparison to another ASA, this value is a key performance indicator for its emulsifying and interfacial stabilization capabilities.

Surface Tension Emulsification Surfactant

Reaction Efficiency and Degree of Substitution

The reactivity of OSA with starch is well-characterized and can be optimized to achieve high reaction efficiencies. Under specific conditions (e.g., in aqueous slurry with controlled pH and temperature), OSA reacts with early Indica rice starch to yield a degree of substitution (DS) of 0.0188 with a corresponding reaction efficiency (RE) of 81.0% [1]. This high efficiency minimizes waste and reduces the amount of unreacted anhydride requiring removal, which is a key cost and purification consideration for industrial-scale production.

Reaction Efficiency Starch Modification Process Optimization

Plasticization of Ethyl Cellulose Films

The functionality of 2-octenyl succinic anhydride (OSA) as a plasticizer for cellulosic films is documented. In a study evaluating n-alkenyl succinic anhydrides, OSA was shown to be effective in enhancing the mechanical properties of ethyl cellulose films [1]. While the comparator (2-dodecen-1-ylsuccinic anhydride) was also evaluated, the study established the feasibility of using OSA to modify film flexibility.

Plasticizer Film Formation Polymer Processing

2-Octenylsuccinic Anhydride Applications


E1450 Food Emulsifier Production

OSA is the definitive raw material for producing E1450 (Starch Sodium Octenyl Succinate), a globally permitted food additive used as an emulsifier, stabilizer, and encapsulating agent. The specific degree of substitution and reaction efficiency achievable with OSA, as quantified in [1], directly translates to the functional performance of the final food ingredient. Its established safety profile and regulatory approval pathway make it the non-substitutable choice for this application.

Hydrophobic Sizing Agent for Paper

The ability of OSA to significantly increase the water contact angle of cellulosic materials, as demonstrated by a shift from 25.4° to 70.1° on starch [2], underpins its utility in paper sizing. It is used to impart water resistance and improve surface strength. Procurement of OSA for this application is driven by the need for a consistent, medium-chain hydrophobe that can be efficiently reacted onto starch-based surface sizing formulations, providing a balance of water repellency and printability.

Controlled-Release & Solubility Enhancement in Pharmaceuticals

OSA's amphiphilic nature is exploited to modify biopolymers like fenugreek gum and hyaluronic acid for drug delivery [3]. The resulting derivatives can serve as extended-release matrices or solubility enhancers for hydrophobic drugs. The specific hydrophobic character imparted by the octenyl chain is critical for achieving the desired drug-polymer interaction and release kinetics, a parameter that would shift if a longer- or shorter-chain ASA were substituted.

Modifier for Bio-Based Films and Coatings

OSA is employed as a reactive plasticizer and hydrophobizing agent for bio-based films (e.g., xylan, starch) [4]. The goal is to improve flexibility and reduce moisture sensitivity. The moderate chain length of OSA offers a balance between plasticization efficiency and film strength, as supported by its use in enhancing the elongation of ethyl cellulose films. This application leverages its dual functionality to replace petroleum-derived additives with a more sustainable alternative.

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